An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate (CAS: 42981-93-1)
An In-depth Technical Guide to Methyl 3-methoxy-2-methylbenzoate (CAS: 42981-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its likely synthesis, and a summary of its known and potential applications based on the available scientific literature. Due to the limited publicly available data on this specific compound, some information is inferred from the properties and reactivity of its precursor, 3-methoxy-2-methylbenzoic acid, and other closely related structural analogs.
Physicochemical Properties
Methyl 3-methoxy-2-methylbenzoate is a solid at room temperature.[1] A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of Methyl 3-methoxy-2-methylbenzoate
| Property | Value | Source |
| CAS Number | 42981-93-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 75 °C at 0.1 Torr | [2] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |
| InChI | 1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3 | [1] |
| InChI Key | VVQORCPXLODREB-UHFFFAOYSA-N | [1] |
| SMILES | O=C(OC)C1=C(C)C(OC)=CC=C1 | [1] |
Synthesis and Experimental Protocols
Synthesis of 3-methoxy-2-methylbenzoic acid
A common route for the synthesis of 3-methoxy-2-methylbenzoic acid involves a Grignard reaction with subsequent carboxylation, starting from 2-methyl-3-chloroanisole. A detailed experimental protocol is provided below, based on a patented method.[3]
Experimental Protocol: Synthesis of 3-methoxy-2-methylbenzoic acid [3]
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
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Add a small amount of a solution of 2-methyl-3-chloroanisole (1.0 eq) in anhydrous THF to initiate the reaction.
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Once the reaction begins, add the remaining 2-methyl-3-chloroanisole solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture to -10 °C in an ice-salt bath.
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Slowly bubble dry carbon dioxide gas through the stirred solution for 3 hours, maintaining the temperature below 0 °C.
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Work-up: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Acidify the mixture with 10% hydrochloric acid to a pH of 1.
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Extract the aqueous layer with diethyl ether (3 x volume).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 3-methoxy-2-methylbenzoic acid.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Proposed Synthesis of Methyl 3-methoxy-2-methylbenzoate (Fischer Esterification)
The following is a proposed experimental protocol for the synthesis of Methyl 3-methoxy-2-methylbenzoate based on standard Fischer esterification methods for similar aromatic carboxylic acids.
Proposed Experimental Protocol: Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methoxy-2-methylbenzoate.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Spectroscopic Data
Applications and Biological Activity
While direct applications and biological studies of Methyl 3-methoxy-2-methylbenzoate are not extensively reported, its structural motifs and those of its precursors suggest potential utility in several areas of research and development.
Role in Organic Synthesis
The precursor, 3-methoxy-2-methylbenzoic acid, is utilized as a catalyst in asymmetric synthesis, specifically in Corey-Bakshi-Shibata (CBS) reductions of prochiral ketones.[4] This suggests that Methyl 3-methoxy-2-methylbenzoate could serve as a protected form of the carboxylic acid, which can be deprotected under basic conditions when needed.
Potential in Medicinal Chemistry
Structurally related methoxy- and methyl-substituted benzoate derivatives are recognized as important intermediates in the synthesis of pharmaceuticals. For instance, compounds like Methyl 2-Methoxy-3-Nitrobenzoate are used as building blocks for creating enzyme inhibitors and receptor modulators.[5] The strategic placement of substituents on the aromatic ring can significantly influence a molecule's binding affinity and selectivity for biological targets. Given this, Methyl 3-methoxy-2-methylbenzoate represents a scaffold that could be further functionalized to explore novel therapeutic agents.
Safety and Handling
Based on the safety data provided by suppliers, Methyl 3-methoxy-2-methylbenzoate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation.[1]
Table 2: GHS Hazard Information for Methyl 3-methoxy-2-methylbenzoate
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
Source:[1]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area.
Conclusion
Methyl 3-methoxy-2-methylbenzoate is a chemical compound with established basic physicochemical properties but limited publicly available data regarding its detailed spectroscopic characterization, specific applications, and biological activity. The provided synthetic protocols for its precursor and a proposed method for its final synthesis offer a clear path for its preparation. For researchers in organic synthesis and drug discovery, this compound represents a potential building block for the development of more complex molecules and novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical reactivity and biological potential.
References
- 1. Methyl 3-methoxy-2-methylbenzoate 42981-93-1 [sigmaaldrich.com]
- 2. Methyl 3-methoxy-2-methylbenzoate CAS#: 42981-93-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxy-2-methylbenzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]

